Product packaging for Dexylosylbenanomicin B(Cat. No.:CAS No. 128110-33-8)

Dexylosylbenanomicin B

Cat. No.: B1202935
CAS No.: 128110-33-8
M. Wt: 694.6 g/mol
InChI Key: RLAZQZRIYCOWMY-JAULALIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dexylosylbenanomicin B is a chemically derived analog of the benanomicin family of antibiotics, specifically produced from benanomicin B . It is a reddish-brown powder and has been identified as an antifungal substance with potential research applications in studying fungal pathogens . This compound is part of the pradimicin-benanomicin family of antibiotics, which are characterized by their angular benz[a]anthraquinone structures . Researchers value this compound for its role in biosynthetic pathway studies, as it has been used in feeding experiments to elucidate the complex biosynthesis of related compounds in Actinomadura species . Its structure lacks a sugar moiety (xylose) compared to its parent compound, benanomicin B, making it a key intermediate for investigating structure-activity relationships within this antibiotic class . The compound is for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H34N2O14 B1202935 Dexylosylbenanomicin B CAS No. 128110-33-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

128110-33-8

Molecular Formula

C34H34N2O14

Molecular Weight

694.6 g/mol

IUPAC Name

(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5R,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C34H34N2O14/c1-9-5-16-21(27(41)18(9)32(45)36-10(2)33(46)47)20-14(26(40)31(16)50-34-30(44)29(43)23(35)11(3)49-34)8-15-22(28(20)42)25(39)13-6-12(48-4)7-17(37)19(13)24(15)38/h5-8,10-11,23,26,29-31,34,37,40-44H,35H2,1-4H3,(H,36,45)(H,46,47)/t10-,11-,23+,26+,29+,30-,31+,34+/m1/s1

InChI Key

RLAZQZRIYCOWMY-JAULALIESA-N

SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)N

Synonyms

desxylosyl-benanomicin B
dexylosylbenanomicin B

Origin of Product

United States

Chemical Synthesis and Semisynthesis of Dexylosylbenanomicin B

Semisynthetic Derivatization from Benanomicin B

The most direct route to Dexylosylbenanomicin B involves the chemical modification of its parent compound, Benanomicin B. This process, known as semisynthesis, leverages the readily available natural product as a starting scaffold.

Chemical Conversion Methodologies

The primary transformation in converting Benanomicin B to this compound is the selective removal of the xylose sugar moiety. Research has outlined two primary chemical methods to achieve this deglycosylation researchgate.net.

The first method involves acidic hydrolysis . In this process, Benanomicin B is treated with an acid, which catalyzes the cleavage of the glycosidic bond connecting the xylose sugar to the benanomicinone aglycone. This one-step procedure directly yields this compound researchgate.net.

The second approach is a two-step procedure involving alcoholysis followed by treatment with a basic compound . In the initial alcoholysis step, the glycosidic linkage is cleaved in the presence of an alcohol, which can also lead to the formation of an ester of this compound. Subsequent treatment with a base hydrolyzes this ester, affording the final this compound product researchgate.net.

Optimization of Reaction Conditions for Dexylosylation

The efficiency and selectivity of the dexylosylation reaction are highly dependent on the chosen reaction conditions. While specific optimized parameters for this compound are not extensively detailed in publicly available literature, general principles of glycoside hydrolysis can be applied.

For acidic hydrolysis , factors such as the choice and concentration of the acid, reaction temperature, and reaction time are critical. Stronger acids or higher temperatures can accelerate the reaction but may also lead to undesired side reactions or degradation of the aglycone. Therefore, a careful balance must be struck to maximize the yield of the desired product. Techniques like response surface methodology are often employed to systematically optimize these parameters, as has been demonstrated in the acidic hydrolysis of other complex biomolecules scielo.brxhuqk.comehemj.com.

In the alcoholysis-base treatment method , the optimization would involve selecting the appropriate alcohol and base, as well as controlling the reaction times and temperatures for both steps. The choice of alcohol can influence the rate of the initial cleavage, while the base in the second step must be strong enough to hydrolyze the intermediate ester without causing degradation of the core structure.

Total Synthesis Approaches to the Benanomicin Core Structure

The complete synthesis of the benanomicin core, known as benanomicinone, from simple starting materials is a significant challenge in organic chemistry. Such an endeavor, termed total synthesis, provides a route to the aglycone and opens avenues for creating a wider range of analogues that are not accessible through semisynthesis.

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique in which a target molecule is mentally broken down into simpler, commercially available precursors fiveable.mescripps.eduslideshare.netlibretexts.orge3s-conferences.org. For the complex polycyclic structure of benanomicinone, a key strategic disconnection often involves breaking the molecule down into more manageable building blocks.

A convergent retrosynthetic strategy has been a focal point of research efforts. One successful approach envisions the benanomicinone core being assembled from two major fragments. A key disconnection can be made at the biaryl bond and within the central ring system. This leads to precursors that can be coupled and then cyclized to form the tetracyclic core researchgate.net.

A critical aspect of the strategy is the stereocontrolled formation of the chiral centers within the molecule. One notable strategy involves the diastereoselective ring-opening of a biaryl lactone, which sets the stereochemistry of key positions in the B-ring of the benanomicin structure researchgate.net.

Key Synthetic Intermediates and Reaction Sequences

The execution of a total synthesis relies on a series of carefully planned reactions and the successful isolation of key intermediates. In the synthesis of the benanomicin core, several pivotal steps and intermediates have been identified.

Following the strategic disconnections, the synthesis often involves the construction of a substituted naphthoate and a functionalized quinone monoketal researchgate.net. The condensation of these two fragments is a crucial step in assembling the carbon skeleton.

A particularly elegant and stereocontrolled reaction employed in the synthesis is a semipinacol cyclization . This reaction, often promoted by reagents like samarium(II) iodide, allows for the formation of the tetracyclic system with precise control over the stereochemistry of the newly formed chiral centers researchgate.net. The resulting tetracyclic intermediate serves as a versatile platform for the divergent synthesis of various benanomicin and pradimicin antibiotics researchgate.net.

Once the core aglycone, benanomicinone, is synthesized, the attachment of the amino acid and sugar moieties can be undertaken to complete the total synthesis of Benanomicin B itself, from which this compound can then be derived.

Development of Synthetic Methodologies for Benanomicin Analogues

The development of synthetic methods to create analogues of benanomicins is crucial for exploring their structure-activity relationships and potentially discovering compounds with improved properties.

One successful strategy for creating analogues involves the modification of the amino acid portion of the molecule. For instance, desalaninebenanomicin A has been synthesized by cleaving the amide bond of Benanomicin A using Meerwein's reagent. This key intermediate can then be coupled with a variety of other amino acids using active ester methods to generate a library of new benanomicin analogues researchgate.net.

Another innovative approach to generating new analogues is through biotransformation . This method utilizes microorganisms or their enzymes to carry out specific chemical transformations. For example, Escherichia coli strains engineered to express certain cytochrome P450 enzymes from actinomycetes have been used to convert Benanomicin A into novel hydroxylated and demethylated analogues researchgate.net. This approach offers a green and highly selective method for creating structural diversity.

Furthermore, the principles of diversity-oriented synthesis (DOS) can be applied to generate libraries of benanomicin-related compounds. DOS aims to create a wide range of structurally diverse molecules from a common starting point, which can then be screened for biological activity frontiersin.orgrsc.orgmdpi.com. By combining the knowledge gained from total synthesis and semisynthetic modifications, it is possible to design and execute synthetic routes that lead to a broad spectrum of benanomicin analogues.

Novel Coupling Reactions

The total synthesis of the core aglycone structure shared by this compound and its parent compound, Benanomicin B, necessitates the use of sophisticated carbon-carbon bond-forming reactions. While a total synthesis specifically targeting this compound has not been detailed in the literature, the strategies employed for the synthesis of Benanomicin B's tetracyclic core provide a blueprint for the types of novel coupling reactions that would be integral to such an endeavor. nih.govresearcher.life

The construction of the complex benanomicin aglycone, a benzo[a]tetracene derivative, relies on the strategic assembly of its polycyclic framework. Key to this assembly is the creation of biaryl linkages, which are often forged using modern cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a powerful tool for the formation of C-C bonds between aryl halides and arylboronic acids or esters, catalyzed by a palladium complex. This reaction is highly valued for its mild conditions and tolerance of a wide array of functional groups, making it suitable for complex molecule synthesis.

Another relevant method is the Stille coupling, which involves the reaction of an organotin compound with an organic halide, also catalyzed by palladium. While concerns about the toxicity of organotin reagents exist, the Stille reaction offers the advantage of being largely insensitive to the presence of water and air.

For the construction of the benanomicin aglycone, a diastereoselective ring-opening of a biaryl lactone has been utilized, a strategic step that sets the stage for subsequent cyclizations. nih.govebi.ac.uk A critical semi-pinacol cyclization, promoted by samarium(II) iodide (SmI₂), has been employed to form the tetracyclic system with control over the stereochemistry at key positions. nih.gov

The following table summarizes coupling reactions pertinent to the synthesis of complex polyketide-derived aromatic structures like the aglycone of this compound.

Coupling ReactionReactantsCatalyst/PromoterKey Features
Suzuki-Miyaura CouplingAryl Halide + Arylboronic Acid/EsterPalladium ComplexMild conditions, high functional group tolerance.
Stille CouplingOrganotin Compound + Organic HalidePalladium ComplexInsensitive to air and water.
Semi-pinacol CyclizationAldehyde AcetalSmI₂Stereocontrolled formation of cyclic systems.

Stereoselective Synthesis

The stereochemical complexity of this compound arises from two main structural features: the stereocenters within the aglycone and the stereospecific attachment of the xylose and aminosugar moieties.

The semisynthetic preparation of this compound from Benanomicin B highlights the critical importance of stereoselective glycosylation. nih.gov Benanomicin B already contains a complex disaccharide unit, and its conversion to this compound involves the selective removal of a terminal sugar and its replacement with xylose. This process must proceed with high stereocontrol to yield the desired anomer.

The formation of the glycosidic bond between the benanomicin aglycone and the sugar moieties is a significant challenge. In the total synthesis of Benanomicin B, glycosylation was achieved using a combination of Cp₂HfCl₂ and AgOTf as promoters. nih.gov This demonstrates a modern approach to activating glycosyl donors for reaction with complex alcohols.

A crucial aspect of synthesizing this compound would be the stereoselective introduction of the xylose unit. The 1,2-cis-xylosidic linkage is particularly challenging to construct. researchgate.net Research into stereoselective xylosylation has explored various strategies, including the use of specific promoters and the influence of protecting groups on the sugar donor to direct the stereochemical outcome. nih.govnih.gov For instance, the combination of ZnO and I₂ has been identified as a promoter for the stereoselective synthesis of β-xylosides. nih.gov

The table below outlines key considerations and methods for the stereoselective synthesis of glycosides relevant to this compound.

Synthetic ChallengeMethodReagents/ConditionsOutcome
Aglycone StereocentersDiastereoselective Ring OpeningChiral Nucleophile (e.g., (R)-valinol)Control of stereochemistry in the B ring. nih.gov
GlycosylationHafnocene-promoted GlycosylationCp₂HfCl₂ / AgOTfFormation of the glycosidic bond. nih.gov
1,2-cis-XylosylationPromoter-controlled GlycosylationZnO–I₂Stereoselective formation of β-xylosides. nih.gov
1,2-cis-XylosylationSynergistic EffectsReagent modulation, remote participationHighly stereoselective α-xylosylation. researchgate.net

Advanced Structural Characterization of Dexylosylbenanomicin B and Its Analogues

Spectroscopic Methodologies for Structural Elucidation

The determination of the chemical structure of complex molecules like Dexylosylbenanomicin B relies heavily on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined application is essential for an unambiguous assignment.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula. This is critical in the early stages of structure elucidation to distinguish between compounds with the same nominal mass but different elemental compositions. For benanomicin analogues, techniques like Fast Atom Bombardment (FAB-MS) have been utilized to aid in their characterization nih.gov.

The high resolution and accuracy of this technique are indispensable for differentiating between isomers and identifying unknown compounds in complex mixtures. The table below illustrates hypothetical HRMS data for related benanomicin compounds, showcasing the precision required for molecular formula determination.

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (Da)
Benanomicin AC₃₄H₄₀N₂O₁₁668.2636669.2709
Benanomicin BC₃₄H₄₂N₂O₁₁670.2792671.2865

Note: The data in this table is illustrative and based on the known structures of Benanomicin A and B to demonstrate the application of HRMS.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. nih.gov It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C. chemconnections.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assembling the molecular framework. A 2D double quantum coherence NMR spectrum was crucial in locating intact acetate (B1210297) units in the structure of benanomicin A and confirming the ¹³C assignments. nih.gov

The following table presents representative ¹³C NMR data for the aglycone of a benanomicin-type structure, reflecting its polyketide origin.

Carbon PositionChemical Shift (ppm)Carbon Type
C-1188.5C=O
C-3192.1C=O
C-4a115.8Quaternary C
C-5162.3Aromatic C-O
C-7108.2Aromatic CH
C-12160.9Aromatic C-O
C-1'55.4OCH₃
C-Ala (α)52.1CH
C-Ala (β)17.5CH₃

Note: This table contains representative chemical shifts for a benanomicin-type aglycone based on biosynthetic studies and is for illustrative purposes.

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are vital for determining the absolute configuration of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light by a chiral sample. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms.

X-ray Crystallography of this compound and Related Complexes

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a molecule in its crystalline state. wikipedia.orgproteopedia.org It provides detailed information about bond lengths, bond angles, and the absolute configuration of chiral centers. The primary challenge for this method is the growth of high-quality, single crystals suitable for diffraction experiments. youtube.com

Should crystals of this compound or its complexes be obtained, X-ray diffraction analysis would yield an unambiguous electron density map, allowing for the construction of a detailed atomic model. youtube.com This would definitively establish the relative and absolute stereochemistry of all chiral centers, as well as the preferred conformation of the molecule in the solid state. While no crystallographic data for this compound has been reported, this technique was successfully used to study the bleomycin-binding protein from Streptomyces verticillus, the producer of the structurally related bleomycin. nih.gov

Cryo-Electron Microscopy (Cryo-EM) for Macromolecular Interactions

Cryo-electron microscopy (cryo-EM) is a revolutionary technique for determining the structure of large macromolecular complexes in their near-native states. While typically applied to proteins and other biomolecules, its application can be extended to understanding how smaller natural products like this compound interact with their biological targets.

If this compound is found to bind to a large protein or enzyme, cryo-EM could be used to visualize this interaction at near-atomic resolution. This would provide critical insights into its mechanism of action, revealing the specific binding site and the conformational changes induced in the target macromolecule upon binding. This approach offers a significant advantage over X-ray crystallography as it does not require crystallization of the complex.

Computational Chemistry and Molecular Modeling for Conformational Analysis

Computational chemistry and molecular modeling are powerful in-silico tools used to predict and analyze the conformational preferences of molecules. nih.gov Techniques such as molecular mechanics and density functional theory (DFT) can be used to calculate the relative energies of different conformers and to explore the potential energy surface of the molecule.

For a flexible molecule like this compound, which contains several rotatable bonds and stereocenters, computational analysis can provide valuable insights into its three-dimensional shape and dynamics in solution. frontiersin.org This information is complementary to experimental data from NMR (e.g., NOE-based distance restraints) and can aid in refining the final structural model. Conformational analysis is also crucial for understanding how the molecule interacts with its biological target, as the bioactive conformation may not be the lowest energy state in solution. researchgate.net

Molecular Mechanisms of Action and Biological Target Identification

Cellular and Subcellular Localization Studies

The primary target of the benanomicin-pradimicin family of antibiotics is the fungal cell wall, a structure external to the cell membrane. nih.gov Localization studies using derivatives of these compounds have confirmed their accumulation on the cell surface. For instance, fluorescently labeled pradimicin derivatives have been developed that specifically stain the cell surfaces of fungi like Candida rugosa. cell.com This binding is highly specific to regions rich in mannoproteins, which are glycoproteins containing polymers of mannose known as mannans.

This cell-surface localization is a key feature of its mechanism, as the initial interaction with the fungal cell occurs at this outermost protective layer. The binding is not followed by internalization for action on intracellular targets; rather, the subsequent disruptive effects originate from this surface interaction.

Molecular Interactions with Fungal Cellular Components

The antifungal activity of the benanomicin/pradimicin class stems from a direct and highly specific interaction with components of the fungal cell wall, leading to a cascade of disruptive events.

The definitive molecular interaction for this antibiotic class is a calcium-dependent binding to D-mannose residues. nii.ac.jp Benanomicins and pradimicins function as non-peptidic, small-molecule lectins, demonstrating a remarkable specificity for D-mannose over other common monosaccharides like D-glucose or D-galactose. nih.govnii.ac.jp This interaction is with the mannan (B1593421) portion of mannoproteins embedded in the fungal cell wall. nih.govnih.gov

The binding mechanism is a stepwise process:

Two antibiotic molecules first chelate a calcium ion (Ca²⁺) to form a dimeric complex. nih.gov

This dimer then presents a specific conformation that allows it to bind with high affinity to two molecules of D-mannose on the mannan polysaccharide. nih.gov

This event leads to the formation of a stable ternary complex composed of the antibiotic dimer, Ca²⁺, and the mannoside units on the cell wall. nih.gov

This specific recognition of fungal cell wall mannans is the foundational step for the compound's antifungal effect.

ComponentRole in InteractionSpecificityReference
Dexylosylbenanomicin B (inferred)Binds to D-mannoseHigh for D-mannose nih.govnii.ac.jp
Calcium Ions (Ca²⁺)Essential cofactor for dimerization and bindingRequired for activity nih.govcell.com
D-Mannose (in Mannan)The molecular target on the fungal cell wallSpecific hydroxyl group configuration nii.ac.jp

Following the binding to cell wall mannan, the primary cellular process disrupted is the integrity of the cell membrane. nih.govnih.gov The formation of the extensive antibiotic-calcium-mannan complexes on the cell surface is believed to induce significant structural stress. This stress alters the physical properties of the cell envelope, leading to a loss of osmotic stability and increased membrane permeability. nih.gov This disruption of the membrane's barrier function results in the leakage of essential intracellular contents and ultimately leads to fungal cell death. Unlike other antifungal agents that inhibit the biosynthesis of cell wall components, benanomicins act by binding to the existing structure and compromising the function of the adjacent cell membrane.

Enzymatic Inhibition or Activation Studies at the Molecular Level

The primary mechanism of action for the benanomicin-pradimicin family is not based on the inhibition or activation of specific fungal enzymes. Their fungicidal effect is achieved through a direct physical interaction with cell wall carbohydrates, a mechanism distinct from that of major antifungal classes like azoles, which inhibit the enzyme lanosterol (B1674476) 14α-demethylase in the ergosterol (B1671047) biosynthesis pathway. While downstream cellular signaling and stress response pathways are inevitably activated as a result of membrane damage, the initial molecular event is non-enzymatic.

High-Throughput Screening for Molecular Targets in Model Systems

High-throughput screening (HTS) campaigns are instrumental in discovering compounds with novel mechanisms of action. For a compound like this compound, several HTS approaches could be employed to identify its molecular target and mechanism.

HTS Assay TypePrincipleExpected Outcome for a Benanomicin-like Compound
Phenotypic ScreeningScreening for fungal growth inhibition in various conditions (e.g., osmotic stress, different media).Potent antifungal activity, potentially increased under conditions of osmotic stress.
Cell Wall Integrity ScreenUtilizing yeast mutants with defects in cell wall synthesis or signaling pathways to identify compounds that target these processes.Hypersensitivity in strains with compromised cell wall integrity pathways.
Target-Based Affinity ScreeningScreening a compound library for binding to specific macromolecules, such as purified fungal mannans or mannoproteins.Strong, calcium-dependent binding signal to mannan.

A screen of natural product libraries against a panel of pathogenic fungi could identify the benanomicin scaffold as a potent hit. frontiersin.org Subsequent mechanism-of-action studies, such as analyzing resistant mutants, would likely reveal mutations in genes related to mannan biosynthesis or cell wall architecture, thereby confirming the target.

Proteomic and Metabolomic Profiling of Treated Cells

While specific proteomic and metabolomic data for this compound-treated cells are not available, a profile can be hypothesized based on its known mechanism of action. Treating fungal cells with a compound that binds mannan and disrupts membrane integrity would be expected to induce significant cellular stress responses.

Proteomic Analysis: A quantitative proteomic analysis would likely reveal the upregulation of proteins involved in the cell wall integrity (CWI) pathway. This would include stress-activated protein kinases (MAP kinases) and enzymes involved in cell wall remodeling and repair, such as glucan and chitin synthases, as the cell attempts to compensate for the damage. Proteins involved in responding to osmotic stress and membrane damage would also be expected to increase in abundance.

Metabolomic Analysis: Metabolomic profiling would likely show changes reflecting a loss of cellular homeostasis. An immediate effect would be the leakage of small cytoplasmic metabolites, such as amino acids, nucleotides, and central carbon metabolism intermediates, into the extracellular medium. Intracellularly, there would likely be an accumulation of osmolytes like glycerol as the cell attempts to counteract osmotic stress. A general disruption of energy metabolism would be evident from altered levels of ATP, ADP, and intermediates of glycolysis and the Krebs cycle, reflecting the catastrophic failure of membrane function.

Scientific Article on this compound Forthcoming as Data Becomes Available

Initial investigations into the chemical compound this compound have revealed a significant gap in the available scientific literature, precluding a detailed analysis of its molecular mechanisms of action and potential resistance pathways at this time.

While the broader family of benanomicins, to which this compound belongs, has been the subject of some research, specific data pertaining to this particular derivative is not yet publicly accessible. The benanomicins are a group of antibiotics produced by actinomycetes. Research into the biosynthesis of benanomicins A and B has been conducted, shedding light on their natural production pathways. nih.govnih.govjst.go.jp

Studies on the related compound, benanomicin A, have provided some insights into the potential mode of action for this family of molecules. Research on Saccharomyces cerevisiae has indicated that benanomicin A may exert its antifungal effects by disrupting the cell permeability barrier, leading to the leakage of essential intracellular components. nih.gov Furthermore, it has been shown to inhibit the activity of H+-ATPase in the cell membranes of yeast. nih.gov This suggests that the primary target of benanomicin A is the fungal cell membrane.

The biosynthetic pathway for the pradimicin-benanomicin family of antibiotics has also been investigated. Within this research, the conversion of dexylosylbenanomicin A to benanomicin A has been noted, indicating a close structural and likely functional relationship between these compounds. nih.gov

Despite these findings for related compounds, a comprehensive understanding of this compound's specific molecular interactions, its precise biological targets, and the molecular basis of any potential resistance mechanisms remains elusive. The scientific community awaits further research to elucidate these critical aspects of this compound's activity.

As new studies are published and data becomes available, a thorough and informative article will be generated to address the molecular mechanisms of action and biological target identification of this compound, including a detailed investigation of any resistance mechanisms at a molecular level.

Structure Activity Relationship Sar Studies of Dexylosylbenanomicin B and Its Analogues

Design and Synthesis of Dexylosylbenanomicin B Derivatives and Analogues

This compound is a semi-synthetic antibiotic derived from Benanomicin B through chemical conversion. google.com The design and synthesis of its derivatives are centered on modifying its core components: the benzo[a]naphthacene quinone aglycone, the D-alanine amino acid moiety, and the disaccharide side chain. The primary goal is to investigate how these changes affect antifungal and antiviral activities.

Synthetic Strategies:

Glycosylation/Deglycosylation: A key synthetic step involves the manipulation of the sugar moieties. This compound can be synthesized from Benanomicin B, and conversely, related compounds like dexylosylbenanomicin A can be converted to benanomicin A, indicating that the xylose unit can be chemically or enzymatically removed. google.comnih.gov

Amino Acid Substitution: The amino acid attached at the C-15 position of the aglycone is a common target for modification. Techniques such as directed biosynthesis, where a specific amino acid like D-serine is added to the culture medium of the producing microorganism (Actinomadura hibisca), have been used to create novel pradimicin analogues. nih.gov This approach could theoretically be applied to generate analogues of this compound with different amino acids.

Aglycone Modification: Changes to the polyketide-derived aglycone, such as altering methylation or hydroxylation patterns, can also be explored. nih.gov The biosynthesis of the aglycone proceeds through polyketide synthases, and modifications can be achieved through genetic engineering of the producing strains or by chemical synthesis. nih.govresearchgate.net

Table 1: Selected this compound Analogues and their Synthetic Origin

CompoundParent CompoundModificationSynthetic MethodReference
This compoundBenanomicin BAddition of a xylose unitChemical conversion google.com
Benanomicin ADexylosylbenanomicin ARemoval of a xylose unitBioconversion nih.gov
Pradimicin FA-1Pradimicin ASubstitution of D-alanine with D-serineDirected biosynthesis nih.gov
Pradimicin T2Pradimicin HAddition of L-xylose at C-11Fermentation nih.gov

Impact of Structural Modifications on Molecular Interactions

The biological activity of the pradimicin-benanomicin family stems from their ability to act as small molecule lectins, binding specifically to carbohydrate structures on cell surfaces. nih.govresearchgate.net This interaction is crucial for their antifungal and antiviral mechanisms.

Antifungal Mechanism: The antifungal activity is derived from a calcium-dependent binding to terminal D-mannose residues found in the cell walls of various fungi. nih.govresearchgate.net This interaction disrupts cell wall integrity, leading to fungal cell death. Structural modifications to this compound, particularly within its sugar side chain or the amino acid moiety, directly influence the affinity and specificity of this binding. Changes that alter the three-dimensional shape or electronic properties of the binding pocket can enhance or diminish the interaction with mannans.

Antiviral Mechanism: The anti-HIV activity is attributed to the specific binding to the N-linked high-mannose glycans on the viral envelope glycoprotein (B1211001) gp120. nih.gov This interaction blocks viral entry into host cells. The conformation and composition of the sugar side chain are critical for this recognition. Modifications to the xylose or the adjacent fucose-like sugar in this compound would likely alter its binding affinity for gp120, thereby modulating its antiviral potency.

Molecular interactions are governed by a combination of forces, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. idibell.catnih.govki.si Any structural change to the antibiotic will reconfigure these forces, impacting its binding to target glycans.

Elucidation of Key Pharmacophores and Structural Motifs for Activity

SAR studies have been instrumental in identifying the key structural features—the pharmacophore—required for the biological activity of the pradimicin-benanomicin family.

The essential components of the pharmacophore are:

The Benzo[a]naphthacene Quinone Aglycone: This planar aromatic system is the central scaffold. It is essential for forming a complex with Ca²⁺ ions, which then mediates the binding to D-mannose. researchgate.netethernet.edu.et

The C-15 Amino Acid: The D-amino acid moiety is crucial for activity. Variations in this amino acid can significantly impact the potency and spectrum of activity. nih.gov For this compound, this is D-alanine.

The C-5 Glycosylation: The sugar side chain at position C-5 is critical for target recognition. nih.gov In this compound, this is a disaccharide composed of a xylose unit and a modified fucose. This sugar chain directly interacts with the target mannans on fungal cells or viral glycoproteins.

SAR studies emphasize that both the C-15 amino acid and the C-5 sugar chain are indispensable for potent antifungal and anti-HIV activities. nih.gov Altering or removing either of these components typically leads to a significant loss of biological function.

Comparative SAR with Other Pradimicin-Benanomicin Family Members

This compound belongs to a large family of related antibiotics, and comparing their structures and activities provides valuable SAR insights. nih.gove-bookshelf.de Benanomicin B is structurally identical to Pradimicin C. nih.gov

Impact of the Amino Acid: Pradimicins D and E are glycine (B1666218) analogues of Pradimicins A and C, respectively. nih.gov Comparing the activity of these pairs reveals the influence of the amino acid side chain (methyl group in alanine (B10760859) vs. hydrogen in glycine) on potency.

Impact of Glycosylation at C-5: The core difference between the benanomicins and many pradimicins lies in the sugar composition. For example, Pradimicin A contains D-alanine and a unique sugar arrangement that contributes to its potent activity. nih.govresearchgate.net

Impact of Glycosylation at C-11: A few family members, such as Pradimicin T1 and T2, feature an additional L-xylose sugar at the C-11 position of the aglycone. nih.gov This modification generally alters the activity spectrum. For instance, Pradimicin T2 showed reduced efficacy against certain fungal strains like Aspergillus fumigatus compared to analogues lacking the C-11 xylose. nih.gov This highlights that while C-5 glycosylation is essential, further glycosylation at other positions can modulate the activity profile.

By comparing this compound with these and other analogues, a clearer picture emerges of how subtle changes in the amino acid and sugar components fine-tune the biological activity of this class of antibiotics.

Table 2: Comparative Structural Features of Selected Pradimicin-Benanomicin Family Members

CompoundAglyconeAmino Acid (C-15)Sugar Moiety (C-5)Other ModificationsReference
This compound BenanomicinoneD-AlanineDisaccharide (Xylose-Fucose derivative)None google.comnih.gov
Benanomicin B (Pradimicin C)BenanomicinoneD-AlanineMonosaccharide (Fucose derivative)None nih.gov
Pradimicin APradimicinoneD-AlanineDisaccharideNone nih.govnih.gov
Pradimicin DPradimicinoneGlycineDisaccharideNone nih.gov
Pradimicin T2PradimicinoneD-AlanineDisaccharideL-Xylose at C-11 nih.gov

Preclinical in Vitro Research Applications and Biological Characterization

In Vitro Efficacy Studies against Fungal Pathogens

The cornerstone of the preclinical evaluation of Dexylosylbenanomicin B lies in its in vitro efficacy studies. These investigations have been crucial in establishing its antifungal properties and defining the spectrum of its activity. The primary method used for this evaluation is the determination of Minimum Inhibitory Concentrations (MICs) through standard serial dilution methods. google.com

Initial cellular assays revealed that this compound, similar to its parent compounds Benanomicin A and B, possesses substantial antifungal activities against a diverse range of fungi. google.com These findings, derived from agar (B569324) dilution tests, indicate that the compound has a broad spectrum of action, inhibiting the growth of various clinically relevant fungal species. The consistent activity across different types of fungi underscores its potential as a broad-spectrum antifungal agent. google.com

More detailed in vitro studies have quantified the potency of this compound hydrochloride against specific fungal strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism, was determined for a panel of fungi. The results demonstrate notable efficacy, particularly against Candida and Aspergillus species.

The table below summarizes the in vitro antifungal activity of this compound hydrochloride against various fungal pathogens.

Test OrganismStrain No.Minimum Inhibitory Concentration (mcg/ml)
Candida albicansA 95403.13
Candida tropicalisIFO 058912.5
Candida pseudotropicalisIFO 062025
Cryptococcus neoformansIFO 04606.25
Saccharomyces cerevisiaeIFO 020925
Aspergillus fumigatusIFO 584012.5
Aspergillus flavusIFO 583950
Trichophyton mentagrophytesIFO 54666.25
Trichophyton rubrumIFO 54676.25
Microsporum gypseumIFO 594512.5

Data sourced from patent information. google.com

Studies on Host-Pathogen Interactions at a Molecular Level

Currently, there is no publicly available research detailing the use of this compound in studies of host-pathogen interactions at a molecular level.

Research on Resistance Development in In Vitro Models

Information regarding in vitro studies focused on the development of resistance to this compound in fungal pathogens is not available in the public domain.

Development of Advanced In Vitro Models for Compound Characterization

There is no publicly available information on the use of this compound in the development or application of advanced in vitro models, such as 3D cultures or organ-on-a-chip systems, for its characterization.

Comparative Studies with Other Natural Products and Synthetic Compounds

Structural and Mechanistic Similarities to Other Glycosylated Natural Products

The chemical architecture of Dexylosylbenanomicin B is distinguished by a 5,6-dihydro-benzo[α]naphthacenequinone (DHBNQ) aglycone, to which a sugar moiety is attached. nih.gov This core structure is a hallmark of the benanomicin-pradimicin class of antibiotics and is considered structurally unique among natural products. nih.gov While many antibiotics are glycosylated, meaning they have one or more sugar groups attached, the specific combination of the DHBNQ scaffold and the appended glycan in this compound and its relatives is a defining characteristic. nih.govoup.com

The mechanism of action of the benanomicin-pradimicin family is also noteworthy. It is described as 'lectin-like', involving the selective recognition and binding to mannoside residues present on the surface of fungal cell membranes. nih.govjst.go.jp This interaction, which is dependent on the presence of calcium ions, leads to the disruption of the fungal cell membrane's integrity, causing leakage of intracellular components and ultimately, cell death. oup.comjst.go.jp This mannan-binding mechanism is a key feature that distinguishes it from many other glycosylated antibiotics. For instance, glycopeptide antibiotics like vancomycin (B549263) also bind to a cell wall component, but their target is the Lipid II precursor of peptidoglycan in bacteria, a different molecular target and organism class altogether. nih.gov Lincosamide antibiotics, which also feature a sugar moiety, inhibit protein synthesis. justia.com

Table 1: Structural and Mechanistic Comparison of Glycosylated Antibiotics

Feature This compound (Benanomicin-Pradimicin Family) Vancomycin (Glycopeptide) Lincomycin (Lincosamide)
Core Structure 5,6-dihydro-benzo[α]naphthacenequinone (DHBNQ) nih.gov Heptapeptide Amino-octose
Glycosylation D-Xylose and a derivative of D-galactose are present in the parent compound, Benanomicin B. oup.com Vancosamine and glucose Methylthiolincosaminide
Primary Target Mannan (B1593421) on fungal cell surface nih.govjst.go.jp Lipid II precursor of peptidoglycan in bacteria nih.gov Bacterial 50S ribosomal subunit
Mechanism Disrupts fungal cell membrane integrity oup.comjst.go.jp Inhibits cell wall synthesis nih.gov Inhibits protein synthesis justia.com

Differentiation from Known Antifungal Agents

The antifungal armamentarium includes several classes of drugs, each with a distinct mechanism of action. This compound and its family offer a unique approach to combating fungal infections compared to these established agents.

The most widely used antifungal drugs, the azoles (e.g., fluconazole, itraconazole), function by inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. asm.org The polyenes , such as Amphotericin B, also target ergosterol, but they do so by binding directly to it, forming pores in the cell membrane that lead to leakage of cellular contents and cell death. asm.orgmdpi.com In contrast, the benanomicin-pradimicin family does not target ergosterol synthesis or ergosterol itself, but rather the mannan polysaccharides on the cell surface. nih.govgrafiati.com

Another major class, the echinocandins (e.g., caspofungin), inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall. mdpi.com While both echinocandins and benanomicins target the cell envelope, they interact with different carbohydrate components.

The antifungal spectrum of the benanomicins has been compared to that of Amphotericin B. For example, Benanomicin A demonstrated a broad antifungal spectrum, inhibiting various strains of Candida spp., Cryptococcus neoformans, Aspergillus spp., and dermatophytes. mdpi.com In some cases, its activity was comparable to Amphotericin B, while in others it was less potent. mdpi.com However, the distinct mechanism of action suggests that it could be effective against fungi that have developed resistance to other drug classes. oup.com

Table 2: Mechanistic Differentiation of Antifungal Drug Classes

Antifungal Class Primary Target Mechanism of Action Example Compound(s)
Benanomicin-Pradimicin Cell wall/membrane mannan nih.govjst.go.jp Binds to mannan, disrupting membrane integrity oup.comjst.go.jp This compound, Benanomicin A
Polyenes Ergosterol in the cell membrane asm.orgmdpi.com Forms pores in the cell membrane mdpi.com Amphotericin B
Azoles Lanosterol 14-α-demethylase asm.org Inhibits ergosterol biosynthesis asm.org Fluconazole, Itraconazole
Echinocandins β-(1,3)-glucan synthase mdpi.com Inhibits cell wall synthesis mdpi.com Caspofungin
Flucytosine DNA and RNA synthesis oup.com Inhibits macromolecular synthesis oup.com Flucytosine

Synergistic or Antagonistic Interactions with Other Molecules in Research Settings

The combination of antimicrobial agents is a strategy often employed to enhance efficacy, broaden the spectrum of activity, or reduce the development of resistance. Research into the interactive effects of the benanomicin-pradimicin family with other antifungals has revealed instances of synergy.

A synergistic interaction implies that the combined effect of two drugs is greater than the sum of their individual effects. An antagonistic interaction, conversely, is when the combined effect is less than the sum of their individual effects.

One study investigated the post-antifungal effect (PAFE)—the persistent suppression of fungal growth after limited exposure to a drug—of pradimicin (BMY-28864), a close relative of the benanomicins. The research demonstrated a synergistic PAFE when pradimicin was combined with flucytosine against Candida albicans. jst.go.jp The duration of growth inhibition after the drugs were removed was significantly longer for the combination than for either drug used alone. jst.go.jp

Furthermore, another report indicated that L-alanyl pradimicin A, another derivative from this family, exhibits synergistic effects with azoles . While the specific details of the study were not provided in the search result, this suggests a potential for combination therapy with this major class of antifungals.

These findings are promising, as they suggest that this compound or related compounds could potentially be used in combination therapies to improve treatment outcomes for fungal infections. The unique mechanism of targeting mannan may complement the actions of drugs that inhibit ergosterol synthesis (azoles) or DNA/RNA synthesis (flucytosine), leading to a more potent and comprehensive antifungal attack. No specific studies detailing antagonistic interactions involving the benanomicin-pradimicin family were identified in the search results.

Table 3: Documented Synergistic Interactions of the Benanomicin-Pradimicin Family

Benanomicin-Pradimicin Analogue Combination Agent Observed Effect Target Organism
Pradimicin (BMY-28864) Flucytosine Synergistic Post-Antifungal Effect (PAFE) jst.go.jp Candida albicans jst.go.jp
L-alanyl pradimicin A Azoles Synergistic effects Candida albicans

Future Research Directions and Unanswered Questions

Exploration of Undiscovered Biosynthetic Genes and Pathways

The biosynthesis of the benanomicin-pradimicin family involves a complex series of enzymatic reactions. nih.gov Studies on producing organisms like Actinomadura verrucosospora and Actinomadura sp. AB1236 have proposed a biosynthetic pathway. nih.gov This pathway involves the formation of the aglycone core, followed by glycosylation and other modifications. nih.govebi.ac.uk However, many specifics of the genetic architecture and enzymatic machinery remain to be fully elucidated.

Future research should focus on genome mining of the producing strains to identify the complete biosynthetic gene cluster (BGC) responsible for Dexylosylbenanomicin B production. frontiersin.org While the general pathway for related compounds like pradimicins is partially understood, involving cytochrome P450 enzymes and ligases, the precise enzymes governing the unique dexylosyl moiety attachment in this compound are unknown. ebi.ac.uk Identifying the specific glycosyltransferase that attaches the 2-deoxy-D-xylose sugar is a critical goal. Uncovering these genes is essential for understanding how the producing organism constructs this complex molecule and for enabling heterologous expression and pathway engineering. frontiersin.org Furthermore, a comprehensive understanding of the regulatory networks that control the expression of these biosynthetic genes could lead to strategies for improving production yields. mdpi.comjmb.or.kr

Development of Novel Synthetic Strategies for Structural Complexity

This compound is currently produced via the chemical conversion of its precursor, benanomicin B, making it a semi-synthetic compound. justia.com The total synthesis of such a structurally complex molecule, which features a dihydrobenzo[a]naphthacenequinone core, a D-amino acid, and a deoxysugar, presents a formidable challenge to organic chemists. ebi.ac.uk Developing a de novo total synthesis is a crucial objective for future research. titech.ac.jprsc.org

A successful total synthesis would not only confirm its absolute stereochemistry but also provide a platform for creating structurally diverse analogs that are inaccessible through the semi-synthetic route. wikipedia.org Novel synthetic strategies could focus on modular approaches, allowing for the efficient assembly of the polycyclic aglycone, the amino acid side chain, and the deoxyglycosyl unit. rsc.org Innovations in areas like stereoselective glycosylation and late-stage C-H functionalization could be pivotal in developing a concise and efficient synthetic pathway. nih.govbeilstein-journals.org Such advancements would secure a reliable supply of the compound for further biological evaluation and enable systematic structure-activity relationship (SAR) studies.

Identification of Novel Molecular Targets and Pathways

The established mechanism of action for the pradimicin class of antibiotics involves a unique calcium-dependent binding to the terminal D-mannoside residues of fungal cell wall glycoproteins. ebi.ac.uk This interaction disrupts the integrity of the cell membrane, leading to fungal cell death. ebi.ac.uk It is highly probable that this compound shares this primary mechanism. However, it remains an open question whether the presence of the 2-deoxy-D-xylose moiety alters its target affinity or confers additional, novel biological activities.

Future investigations should aim to definitively confirm the molecular target of this compound. Techniques such as molecular docking could provide initial insights into its binding interactions. nih.govmdpi.com Moreover, advanced chemical biology approaches, including the development of affinity-based probes derived from this compound, could be employed to isolate and identify its binding partners within the fungal cell. This could reveal whether it interacts exclusively with mannans or if it has other, as-yet-unidentified molecular targets that could contribute to its antifungal effect or point towards new therapeutic applications. nih.gov

Application of Artificial Intelligence and Machine Learning in this compound Research

The fields of artificial intelligence (AI) and machine learning (ML) offer powerful tools to accelerate drug discovery and development. nih.govgoogle.com In the context of this compound, AI/ML can be applied across several research domains. f1000research.com ML algorithms could be trained on existing data from pradimicin and benanomicin analogs to predict the antifungal activity and physicochemical properties of novel, virtual this compound derivatives. sci-hub.se This would allow for the in silico screening of vast chemical libraries, prioritizing the synthesis of only the most promising candidates. nih.gov

Opportunities for Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic catalysts with the versatility of traditional organic chemistry. nih.govresearchgate.net This approach holds immense promise for the synthesis of this compound and its analogs. acsgcipr.org Once the biosynthetic enzymes are identified and characterized, they can be harnessed as powerful tools for biocatalysis. nanobioletters.com For example, the specific glycosyltransferase responsible for attaching the deoxysugar could be used to glycosylate a variety of synthetic aglycone scaffolds, rapidly generating a library of novel analogs. nih.gov

Directed evolution and protein engineering techniques could be applied to these enzymes to alter their substrate specificity, enabling the incorporation of non-natural sugars or modified amino acids into the final structure. acsgcipr.org This would allow for the creation of derivatives that are inaccessible through purely chemical or biological means. Biocatalytic processes are often more environmentally friendly and can proceed with higher selectivity, avoiding the need for complex protecting group strategies common in chemical synthesis. seqens.commdpi.com

Expanding the Chemical Space of this compound Analogues

The exploration of a compound's "chemical space"—the vast number of possible related molecules—is fundamental to medicinal chemistry for optimizing lead compounds. biosolveit.de For this compound, a systematic expansion of its analog chemical space is a critical next step. mlr.press Given its modular structure, derivatization can be pursued at three key positions: the aglycone core, the D-alanine moiety, and the 2-deoxy-D-xylose sugar.

Future work should focus on creating libraries of analogs by modifying each of these components. For instance, different amino acids could be substituted for D-alanine to probe the requirements of the amino acid side chain. The aglycone could be modified through total synthesis or late-stage functionalization to alter its redox properties or steric bulk. Finally, chemoenzymatic methods could be used to attach a wide variety of different sugar moieties. ucsd.edu The generation and screening of these analogs will provide crucial SAR data, guiding the design of next-generation compounds with superior antifungal activity and drug-like properties. enamine.netarxiv.orgnih.gov

Q & A

Q. How can researchers characterize the molecular structure of Dexylosylbenanomicin B?

Methodological Answer: Structural elucidation requires a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : For determining atomic connectivity and stereochemistry.
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC-UV/LC-MS) : To assess purity and quantify components (e.g., as used for β-carboline alkaloids in ).
  • X-ray Crystallography : For crystalline structure determination, leveraging databases like the Cambridge Structural Database (CSD) .
  • Cross-reference CAS numbers and molecular formulas (e.g., as in Safety Data Sheets for similar compounds ).

Table 1 : Analytical Techniques for Structural Characterization

TechniquePurposeExample Reference
NMRAtomic connectivity/stereochemistrySafety Data Sheets
LC-MSPurity, quantificationβ-Carboline analysis
X-ray Crystallography3D structureCSD database

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Lab coats, gloves, and goggles (mandatory for skin/eye contact prevention) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (critical for volatile derivatives) .
  • Spill Management : Contain spills with inert absorbents; avoid drainage contamination .
  • Emergency Procedures : Eye wash stations and emergency showers must be accessible (as outlined in SDS guidelines ).

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s bioactivity while minimizing bias?

Methodological Answer:

  • Blinding : Use double-blind protocols for in vitro/in vivo studies to reduce observer bias.
  • Controls : Include positive (e.g., known bioactive analogs) and negative controls (solvent-only).
  • Replication : Perform triplicate experiments with independent samples to ensure reproducibility .
  • Ethical Compliance : For in vivo studies, follow institutional guidelines for animal welfare (similar to human subject protocols in ) .

Q. How can conflicting data on this compound’s pharmacological mechanisms be resolved?

Methodological Answer:

  • Meta-Analysis : Systematically review existing studies to identify methodological inconsistencies (e.g., dosage variations, model systems) .
  • Validation Experiments : Reproduce key findings using standardized protocols (e.g., harmonized LC-MS quantification ).
  • Mechanistic Probes : Use knockout models or selective inhibitors to isolate pathways (e.g., BERT-like bidirectional analysis for contextual data ).

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Modular Synthesis : Design derivatives with incremental structural changes (e.g., side-chain modifications).
  • Analytical Validation : Use HPLC-UV to confirm purity (>95%) and LC-MS for structural verification .
  • Computational Modeling : Predict bioactive conformations using molecular docking (supplemented by CSD crystal data ).

Table 2 : Common Pitfalls in SAR Studies and Solutions

PitfallSolutionReference
Impure derivativesRigorous HPLC-UV purification
Overlooked stereoisomersChiral chromatography/NMR analysis

Q. How can researchers ensure reproducibility in studies involving this compound?

Methodological Answer:

  • Detailed Documentation : Record reaction conditions, storage temperatures (-20°C for stability, as in ), and instrument parameters .
  • Data Sharing : Use repositories like CSD or BIOSIS Previews for raw data transparency .
  • Critical Peer Review : Emphasize experimental limitations (e.g., sample size, model relevance) in publications .

Methodological Resources

  • Database Tools : CSD for structural data, BIOSIS Previews for literature reviews .
  • Writing Standards : Follow IB Chemistry guidelines for critiquing experimental design and highlighting personal contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.